Trimethylol propane trimethacrylate
Description
Chemical Structure and Molecular Characterization
TMPTMA’s molecular structure consists of a trimethylolpropane backbone esterified with three methacrylic acid groups. This configuration enables robust crosslinking during polymerization. The compound’s molecular formula is $$ \text{C}{18}\text{H}{26}\text{O}_{6} $$, with a molecular weight of 338.40 g/mol. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 3290-92-4 | |
| IUPAC Name | 2-Ethyl-2-((methacryloyloxy)methyl)propane-1,3-diyl bis(2-methylacrylate) | |
| Synonyms | SR 350, TMPTMA, Trimethylolpropane trimethacrylate |
The trifunctional nature of TMPTMA facilitates the formation of densely crosslinked polymer networks, which are critical for applications requiring thermal stability and chemical resistance.
Physical and Chemical Properties
TMPTMA exhibits distinct physical and chemical properties that underpin its industrial utility:
| Property | Value | Source |
|---|---|---|
| Melting Point | -25°C | |
| Boiling Point | 422.1 ± 25.0°C (at 760 mmHg) | |
| Density | 1.06 g/cm³ | |
| Refractive Index | 1.470 | |
| Solubility in Water | 13 mg/L (25°C) | |
| Flash Point | 181.4 ± 23.2°C |
TMPTMA’s low water solubility and high boiling point make it suitable for high-temperature processes, while its viscosity (~80–120 cP at 25°C) ensures compatibility with solvent-based formulations.
Historical Development and Industrial Significance
First synthesized in the mid-20th century, TMPTMA gained prominence as a crosslinking agent for specialty rubbers and UV-curable coatings. By 1983, annual production in the U.S. reached 120,000–1,200,000 pounds, driven by demand in automotive and construction industries. Modern applications include:
- Coatings : Enhances hardness and abrasion resistance in automotive finishes.
- Adhesives : Improves bond strength in acrylic-based formulations.
- Dental Composites : Provides dimensional stability in photopolymerizable resins.
Its role in radiation-curing technologies, particularly in UV-initiated polymerization, has solidified TMPTMA’s status as a cornerstone of industrial polymer chemistry.
Comparative Analysis with Related Methacrylate Compounds
TMPTMA is often compared to structurally similar monomers, such as trimethylolpropane triacrylate (TMPTA) and pentaerythritol trimethacrylate :
Unlike TMPTA, which contains acrylate groups, TMPTMA’s methacrylate functionality confers slower polymerization kinetics but superior weather resistance. Pentaerythritol trimethacrylate, with four reactive groups, offers higher crosslink density but increased viscosity, limiting its use in low-solvent formulations.
Nomenclature and Classification in Polymer Chemistry
TMPTMA is systematically named according to IUPAC guidelines as 2-Ethyl-2-((methacryloyloxy)methyl)propane-1,3-diyl bis(2-methylacrylate) . It belongs to the class of polyfunctional methacrylate monomers , characterized by their ability to form three-dimensional polymer networks. In industrial settings, TMPTMA is classified under the following categories:
- Reactive Diluents : Reduces viscosity without compromising cure speed.
- Crosslinkers : Enhances thermal and mechanical properties in elastomers.
- UV-Curing Agents : Facilitates rapid polymerization in photoresists.
The compound’s classification underscores its versatility in both additive manufacturing and traditional polymer synthesis.
Properties
Molecular Formula |
C18H32O9 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C6H14O3.3C4H6O2/c1-2-6(3-7,4-8)5-9;3*1-3(2)4(5)6/h7-9H,2-5H2,1H3;3*1H2,2H3,(H,5,6) |
InChI Key |
JMWGZSWSTCGVLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O |
Synonyms |
TMPTMA trimethylol propane trimethacrylate trimethylolpropane trimethacrylate |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Formula: C₁₈H₂₆O₆
- Molecular Weight: 338 g/mol
- Physical State: Liquid at room temperature
- Density: 1.0659 g/cm³
- Flash Point: >130°C
- Vapor Pressure: <0.01 mmHg at 20°C
Coatings and Inks
TMPTMA is extensively utilized in the formulation of ultraviolet (UV)-curable coatings and inks due to its rapid polymerization when exposed to UV light. This property makes it ideal for:
- Wood Coatings: Enhancing durability and resistance to chemicals and abrasion.
- Automotive Coatings: Providing protective finishes that withstand harsh environments.
- Printing Inks: Offering fast curing times which improve production efficiency.
Adhesives and Sealants
In the adhesive industry, TMPTMA serves as a reactive diluent that enhances the performance of various adhesives, including:
- Acrylic Adhesives: Improving bond strength and flexibility.
- Anaerobic Sealants: Providing excellent adhesion under anaerobic conditions.
Dental Materials
TMPTMA is increasingly used in dental applications for its biocompatibility and mechanical properties:
- Dental Composites: Used as a matrix in restorative materials due to its ability to form strong bonds with dental substrates.
- Sealants and Cements: Enhancing the durability and wear resistance of dental restorations.
Electrospun Nanofibers
Recent studies have explored the use of TMPTMA in creating nanofibrous membranes through electrospinning techniques. These membranes are utilized in:
- Gel Polymer Electrolytes (GPEs): Improving mechanical strength and electrochemical properties for applications in batteries and fuel cells .
Polymer Cross-Linking Agent
TMPTMA acts as a cross-linking agent in various polymer systems, enhancing their thermal stability and mechanical properties. It is particularly useful in:
- PVC Plastisols: Improving the mechanical properties of flexible PVC formulations.
- Elastomers: Enhancing elasticity and resistance to environmental stressors.
Case Study 1: UV-Curable Coatings
A study demonstrated that incorporating TMPTMA into UV-curable coatings significantly improved their hardness and scratch resistance compared to traditional formulations. The rapid curing process allowed for efficient production without compromising quality .
Case Study 2: Dental Composites
Research on dental composites revealed that TMPTMA-based formulations exhibited lower shrinkage upon polymerization, leading to improved marginal integrity in restorations . This characteristic is critical for long-term clinical success in dental applications.
Comparison with Similar Compounds
TMPTMA vs. TMPTA
- Reactivity : TMPTMA’s methacrylate groups exhibit faster curing rates under EB irradiation compared to TMPTA’s acrylates due to higher radical stability .
- Mechanical Properties : In polypropylene foams, TMPTMA achieves a gel content of ~10% with dicumyl peroxide, while EB irradiation increases this to >50%, comparable to TMPTA .
- Environmental Impact : TMPTMA’s classification as an aquatic toxin limits its use in eco-sensitive applications, whereas TMPTA is less regulated .
TMPTMA vs. PETRA
TMPTMA vs. EGDMA
- Functionality : EGDMA’s difunctional structure yields less rigid networks, making it suitable for flexible molecularly imprinted polymers (MIPs). TMPTMA’s trifunctionality enhances rigidity, ideal for structural composites .
- Grafting Efficiency : In maleic anhydride grafting onto cyclized natural rubber, TMPTMA achieves a grafting degree of 5.88% at a 2:1 mole ratio, outperforming difunctional agents like EGDMA .
Thermal and Chemical Stability
- Thermal Stability : TMPTMA-based polymers retain stability up to 180°C, surpassing PETRA (degradation onset ~150°C) due to methacrylate’s robust bonding .
- Chemical Resistance : TMPTMA’s crosslinked networks exhibit superior resistance to solvents and acids compared to DVB-crosslinked systems .
Industrial Case Studies
- Electron Beam-Cured Elastomers : TMPTMA (1–2.5 wt%) in ethylene-propylene terpolymer (EPDM) enhances tensile strength by 30% and reduces curing time by 40% compared to DVB .
- Adhesive Formulations : TMPTMA with benzoyl peroxide achieves >24 hours thermal stability at 55°C, outperforming unmodified acrylates .
Preparation Methods
Esterification with Acrylic Acid
Reaction Mechanism and Catalysis
The esterification of TMP with acrylic acid involves a three-step protonation, nucleophilic attack, and dehydration sequence. Acid catalysts such as methanesulfonic acid (MSA) or dodecylbenzenesulfonic acid (DBSA) accelerate the reaction by protonating the carbonyl oxygen of acrylic acid, enhancing electrophilicity for TMP’s hydroxyl groups. Hypophosphorous acid (H3PO2) is concurrently used to suppress acrylic acid dimerization and reduce side products.
Solvent Selection and Azeotropic Distillation
Non-polar solvents like hexane or 1,1,1-trichloroethane facilitate water removal via azeotropic distillation, shifting equilibrium toward ester formation. For example, a 1:1.6 molar ratio of TMP to acrylic acid in hexamethylene at 81°C achieves 98.5% ester content after 4 hours. The solvent also inhibits premature polymerization by diluting reactive intermediates.
Industrial-Scale Process Optimization
A patented two-stage solvent addition method minimizes polymer formation while maximizing yield:
- First-Stage Reaction : TMP, acrylic acid (1:1.7 molar ratio), 0.5–1.0 wt% MSA, and 0.05–0.1 wt% p-hydroxyanisole (MEHQ) inhibitor are refluxed at 60–90°C for 4–10 hours. Acid value is monitored until it stabilizes at 20–40 mg KOH/g.
- Second-Stage Purification : Post-reaction, the mixture is washed with 10% K2CO3 to neutralize residual acid, followed by water washes to pH 7–8. Vacuum distillation at 60°C under <1000 Pa removes solvents, yielding TMPTMA with 0.04 mg KOH/g acid value and 15 APHA color index.
Table 1: Esterification Method Performance Metrics
| Parameter | Example 1 | Example 3 |
|---|---|---|
| Temperature (°C) | 81 | 74 |
| Reaction Time (h) | 4 | 5 |
| Acid Value (mg KOH/g) | 0.04 | 0.07 |
| Ester Content (%) | 98.5 | 97.8 |
| Color Index (APHA) | 15 | 25 |
Acylation with Acryloyl Chloride
Reaction Advantages and Limitations
Acryloyl chloride’s higher reactivity enables faster reactions at lower temperatures (40–60°C) compared to acrylic acid. The absence of water eliminates the need for azeotropic solvents, simplifying purification. However, HCl byproduct formation necessitates bases like triethylamine (TEA) for neutralization, increasing raw material costs.
Stepwise Synthesis and Yield Optimization
A representative process involves:
- Reagent Mixing : TMP, acryloyl chloride (1:3.1–3.5 molar ratio), TEA (1:3.0–3.5), and inhibitors (MEHQ/hydroquinone) are combined in a reactor.
- Controlled Reaction : Stirring at 50°C for 2.5 hours achieves 96–98% yield. Excess acryloyl chloride ensures complete esterification of TMP’s three hydroxyl groups.
- Post-Treatment : Filtration removes TEA·HCl salts, followed by water washing and drying with MgSO4 or CaCl2.
Table 2: Acylation Method Performance Metrics
| Parameter | Example 2 | Example 4 |
|---|---|---|
| Temperature (°C) | 50 | 50 |
| Reaction Time (h) | 2.5 | 2.5 |
| Yield (%) | 96.14 | 98.38 |
| Purity (%) | 99.17 | 98.06 |
Comparative Analysis of Methods
Cost and Environmental Impact
Q & A
Q. How does TMPTMA function as a crosslinker in polymer networks, and what factors determine its efficiency compared to other crosslinkers?
TMPTMA acts as a trifunctional crosslinker due to its three methacrylate groups, enabling the formation of a three-dimensional polymer network. Its efficiency depends on the functionality (f*), which is 6 for TMPTMA, influencing the crosslink density and mechanical properties of the resulting polymer. For example, higher functionality increases the front factor in rubber elasticity models, as described by the Gaussian-based equation for network elasticity . Compared to divinylbenzene (f* = 4) or glycerol (f* = 3), TMPTMA provides greater crosslink density but may increase brittleness. Methodology: Use dynamic mechanical analysis (DMA) to compare storage modulus and glass transition temperature (Tg) of networks formed with TMPTMA vs. other crosslinkers.
Q. What are the standard synthetic routes for preparing TMPTMA, and how can purity be validated for research applications?
TMPTMA is synthesized via esterification of trimethylolpropane with methacrylic acid in the presence of acid catalysts. Post-synthesis, purification involves distillation under reduced pressure to remove unreacted monomers. Purity validation requires gas chromatography (GC) with flame ionization detection (FID) to quantify residual methacrylic acid and nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of side products like ethylene oxide adducts (common in modified variants) .
Q. How do researchers characterize the crosslink density of TMPTMA-containing networks, and what analytical techniques are most reliable?
Crosslink density (ν) is quantified using swelling experiments (Flory-Rehner theory) or DMA to measure the elastic modulus (G’). For TMPTMA, the Mooney-Rivlin equation can be applied to stress-strain data, where ν = , with R as the gas constant and T as temperature. Additionally, small-angle X-ray scattering (SAXS) can assess network homogeneity .
Advanced Research Questions
Q. How does the introduction of ethylene oxide (EO) segments in modified TMPTMA (e.g., EO-TMPTMA) affect crosslink density and environmental safety, and how can researchers balance these trade-offs?
EO modification (e.g., n = 1 ethylene oxide unit) reduces crosslink density by increasing the molecular weight between crosslinks, lowering the modulus by ~30% compared to pure TMPTMA. However, it mitigates environmental hazards: pure TMPTMA is classified as an aquatic toxin (EU R51/53), while EO-TMPTMA (n = 1) avoids this classification. Methodology: Use rheometry to measure viscosity changes and aquatic toxicity assays (e.g., Daphnia magna LC50) to validate safety .
Q. What experimental contradictions arise when using TMPTMA in electron-beam (EB) irradiated polymers, and how can they be resolved?
Studies show TMPTMA enhances crosslinking in EB-irradiated ethylene-vinyl acetate (EVA) but reduces elongation-at-break in low-density polyethylene (LDPE) due to excessive crosslinking. Contradictions arise from differences in polymer crystallinity and radical recombination kinetics. Resolution: Optimize TMPTMA concentration (0.5–2 wt%) and irradiation dose (10–50 kGy) using gel fraction analysis and tensile testing to identify the threshold for embrittlement .
Q. How does TMPTMA’s functionality influence stress-strain behavior in elastomers, and what mathematical models best describe this relationship?
The Gent hyperelastic model accurately predicts the sharp upturn in stress at high strains (λ > 4) for TMPTMA-crosslinked networks, as its functionality (f* = 6) increases the non-Gaussian chain extensibility limit. Compare with the neo-Hookean model (valid only for λ < 3). Methodology: Fit stress-strain curves from uniaxial tensile tests to , where λ_max depends on f* .
Q. What strategies improve TMPTMA’s compatibility in photopolymerizable inks without compromising curing speed or film strength?
Blend TMPTMA with low-viscosity monomers (e.g., diethylene glycol dimethacrylate) to reduce ink viscosity (<50 cP) while maintaining curing speed. Add polyether-modified polysiloxane (0.1–1 wt%) to improve leveling without inhibiting radical polymerization. Validate via photo-DSC to measure curing kinetics and profilometry to assess film roughness .
Q. How does TMPTMA perform as a co-agent in peroxide vulcanization of rubber, and what synergies exist with stable free radicals like TEMPO?
TMPTMA (1–2 wt%) with TEMPO extends scorch time by 30% while maintaining crosslink density in ethylene-propylene-diene monomer (EPDM). The TEMPO-TMPTMA system reduces premature crosslinking during mixing. Methodology: Use oscillating disk rheometry (ODR) to measure torque rise (MH-ML) and Mooney viscometry for scorch time (t5) .
Methodological Notes
- Data Contradiction Analysis : When comparing studies, account for differences in TMPTMA purity (commercial grades may contain inhibitors like MEHQ) and polymerization conditions (e.g., thermal vs. UV initiation) .
- Environmental Hazard Mitigation : Replace pure TMPTMA with EO-modified variants or use encapsulation techniques to limit leaching in aquatic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
